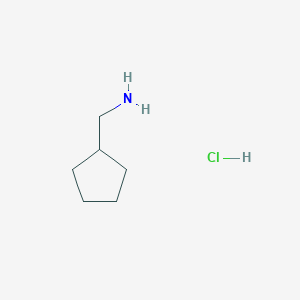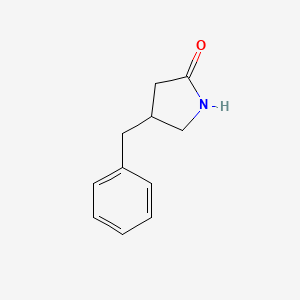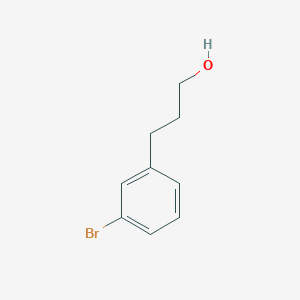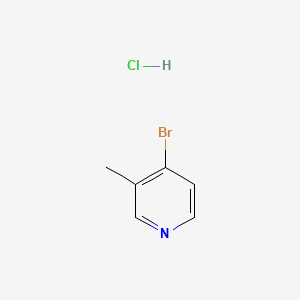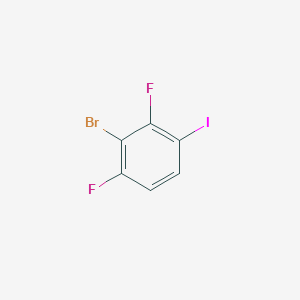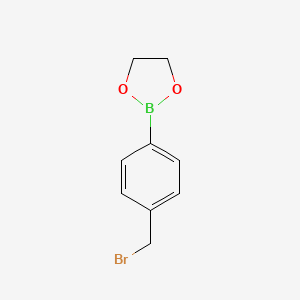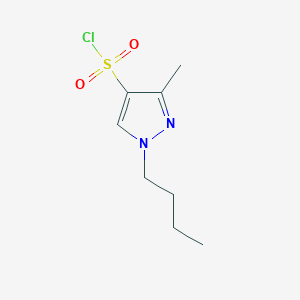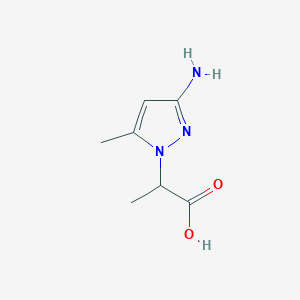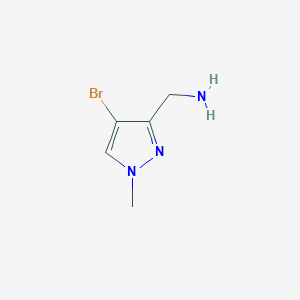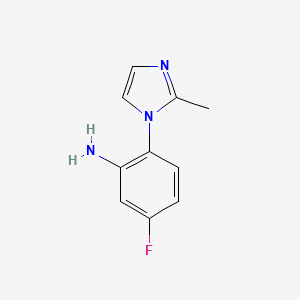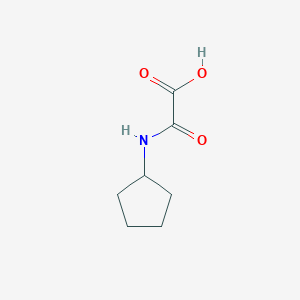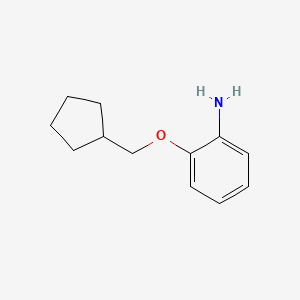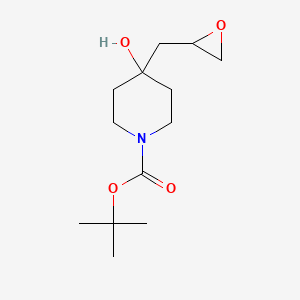
1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine
Übersicht
Beschreibung
1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxirane (epoxide) ring, and a hydroxyl group attached to the piperidine ring
Wirkmechanismus
Target of Action
It’s known that this compound is an important organic synthesis intermediate . It can be used as a raw material for the synthesis of catalysts, polymer initiators, and surfactants .
Mode of Action
As an organic synthesis intermediate, it likely interacts with other molecules to form new compounds in chemical reactions .
Biochemical Pathways
As an intermediate in organic synthesis, it’s involved in various chemical reactions, potentially affecting multiple pathways depending on the final products synthesized .
Pharmacokinetics
As an organic synthesis intermediate, its pharmacokinetic properties would largely depend on the final compounds it’s used to synthesize .
Result of Action
As an intermediate in organic synthesis, its effects would be determined by the final compounds it’s used to synthesize .
Action Environment
Like other organic compounds, factors such as temperature, ph, and presence of other chemicals could potentially influence its stability and reactivity .
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.
Protection of Piperidine: The piperidine is first protected by reacting it with tert-butyl chloroformate to form 1-Boc-piperidine.
Formation of Oxirane Ring: The next step involves the introduction of the oxirane ring. This can be achieved by reacting 1-Boc-piperidine with an appropriate epoxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).
Hydroxylation: Finally, the hydroxyl group is introduced by a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The oxirane ring can be reduced to form a diol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving piperidine derivatives.
Industrial Applications: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine can be compared with other similar compounds such as:
1-Boc-4-(chloromethyl)-4-hydroxypiperidine: This compound has a chloromethyl group instead of an oxirane ring, making it less reactive in nucleophilic substitution reactions.
1-Boc-4-(hydroxymethyl)-4-hydroxypiperidine:
1-Boc-4-(oxiran-2-ylmethyl)piperidine: This compound lacks the hydroxyl group, which affects its solubility and reactivity in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-4-(oxiran-2-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-6-4-13(16,5-7-14)8-10-9-17-10/h10,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPQAGHIODTKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150173 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203662-52-6 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203662-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
